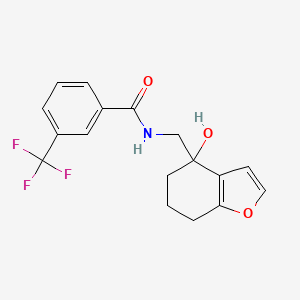
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H16F3NO3 and its molecular weight is 339.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzofuran moiety and a trifluoromethyl benzamide structure. Its molecular formula is C16H18F3N2O3 with a molecular weight of approximately 360.33 g/mol. The presence of hydroxyl and carboxamide groups contributes to its chemical reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that compounds with similar structures exhibit a variety of biological activities:
- Anti-inflammatory Effects : Compounds containing tetrahydrobenzofuran structures have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Neuroprotective Effects : Some derivatives have shown neuroprotective effects, suggesting their utility in neurodegenerative disease therapies.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment .
The biological activity of this compound may involve the following mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory and neurodegenerative pathways.
- Enzyme Modulation : It could modulate the activity of enzymes critical for neurotransmitter regulation, potentially leading to therapeutic effects in cognitive disorders .
Study on Neuroprotective Effects
A study evaluated the effects of a related 4-hydroxy-furanyl-benzamide derivative on heart failure models. The results indicated significant reductions in infarct area and left ventricular pressure (LVP), suggesting beneficial cardiovascular effects . This implies potential applications in heart-related conditions.
Enzyme Inhibition Studies
Research on similar compounds demonstrated moderate inhibition of AChE and BuChE with IC50 values ranging from 27.04 µM to 106.75 µM. Notably, some derivatives exhibited lower IC50 values than rivastigmine, a clinically used drug for Alzheimer's disease . This highlights the potential of these compounds in developing new therapeutic agents.
Data Summary
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c18-17(19,20)12-4-1-3-11(9-12)15(22)21-10-16(23)7-2-5-14-13(16)6-8-24-14/h1,3-4,6,8-9,23H,2,5,7,10H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQADZFOSEZOAEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














